![molecular formula C13H19NO4 B059093 (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1242184-46-8](/img/structure/B59093.png)
(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of complex bicyclic compounds often involves reactions with dicarboxylic acids cyclic anhydrides, which are key to forming intricate structures like imidazole or benzimidazole derivatives through the reaction of 1,4-NCCN-binucleophiles with cyclic anhydrides of dicarboxylic acids. Such processes highlight the importance of selecting appropriate reaction conditions to achieve the desired product specificity and yield (Skoryna, Voskoboinik, & Kovalenko, 2023).
Molecular Structure Analysis
The molecular structure of "(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" features a bicyclic framework that is significant for its reactivity and functionalization capacity. The stereocontrolled intramolecular free-radical cyclization, as seen in the synthesis of cyclopentane rings, is a notable method for forming carbon-carbon bonds, emphasizing the complexity and versatility of such molecules (Durand et al., 2004).
Chemical Reactions and Properties
The compound's chemical reactivity includes its ability to undergo various transformations, such as decarboxylative reactions, highlighting its potential as a precursor for more complex molecules. The development of catalytic non-enzymatic kinetic resolutions and reactions with carboxylic acid groups attached to non-aromatic sp^2 or sp carbon further demonstrate its versatility in synthetic chemistry (Rahaman, Singh Chauhan, & Bhadra, 2023).
Physical Properties Analysis
Understanding the compound's physical properties, such as solubility, melting point, and boiling point, is crucial for its practical application in synthesis and chemical reactions. The analysis of activity coefficients at infinite dilution of organic solvents and water in specific ionic liquids offers insight into the solvation and extraction behaviors of such compounds, guiding their use in liquid-liquid extraction processes (Domańska, Wlazło, & Karpińska, 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's role in synthesis and applications. The exploration of carboxylic acid bioisosteres and novel carboxylic acids emphasizes the ongoing research into improving the pharmacological profiles of molecules containing carboxylic acid groups, which can directly influence the synthesis and application of such compounds (Horgan & O’ Sullivan, 2021).
Scientific Research Applications
Natural and Synthetic Neo Acids and their Applications
Research on natural and synthetic neo acids, such as carboxylic acids containing tertiary butyl groups, underscores their promising applications due to their biological activities. These compounds are good prospects for chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Furthermore, their applications extend to the cosmetic, agronomic, and pharmaceutical industries, suggesting a broad utility spectrum for similar structures like the one (Dembitsky, 2006).
Carboxylic Acids in Biocatalysis and Microbial Inhibition
The role of carboxylic acids in microbial inhibition and biocatalysis has been well-documented. These compounds, including similar structures to (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, can inhibit microbial growth at concentrations lower than desired yields, indicating their potential as food preservatives and in biofuel production enhancements through metabolic engineering strategies (Jarboe et al., 2013).
Antioxidant and Antimicrobial Properties
The structural variations of carboxylic acids significantly influence their antioxidant and antimicrobial activities. Studies comparing different carboxylic acids have shown that the presence of hydroxyl groups and conjugated bonds correlates with increased bioactivity, suggesting that modifications to the carboxylic acid structure, similar to the compound , could enhance these properties (Godlewska-Żyłkiewicz et al., 2020).
Solvent Applications and Extraction Efficiencies
Carboxylic acids, including their derivatives, have been explored as solvents in liquid-liquid extraction processes, particularly in the recovery of carboxylic acids from aqueous streams. The use of innovative solvents such as ionic liquids has shown promise in improving the efficiency of carboxylic acid extractions, highlighting the potential utility of similar compounds in separation technologies (Sprakel & Schuur, 2019).
Catalytic and Kinetic Resolution in Organic Synthesis
The compound's structure is relevant to discussions on catalytic and non-enzymatic kinetic resolutions in organic synthesis. Non-enzymatic procedures have developed significantly, offering high enantioselectivity and yield for products and starting materials. This suggests the potential of (1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in asymmetric synthesis and resolution processes (Pellissier, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMJBHUNSHDFPT-RGOKHQFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Synthesis routes and methods
Procedure details
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